Arenobufagin 3-hemisuberate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Arenobufagin 3-hemisuberate has been extensively studied for its antitumor properties. Research has shown that it can effectively inhibit the proliferation of various cancer cells, including hepatocellular carcinoma, pancreatic cancer, and prostate cancer, among others. These effects are often achieved through mechanisms such as apoptosis induction, autophagy promotion, and cell cycle arrest. For example, in the case of hepatocellular carcinoma, arenobufagin was found to induce apoptosis via the mitochondrial pathways, also causing cell cycle arrest at the G2/M phase and triggering DNA damage responses (Zhang et al., 2013), (Chen et al., 2016).
Impact on Cellular Pathways
Arenobufagin's impact on various cellular pathways is also a significant area of research. Studies have shown that it can inhibit key signaling pathways such as the phosphatidylinositol 3-kinase/Protein Kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which plays a crucial role in cell growth and survival. This inhibition is linked to its antitumor effects in various cancer types (Wei et al., 2020).
Effects on Angiogenesis
Arenobufagin has been studied for its effects on angiogenesis, the process of new blood vessel formation, which is crucial in tumor growth and metastasis. It has been found to inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis, which could contribute to its anticancer properties (Li et al., 2012).
Drug Delivery and Solubility Enhancement
The development of polymeric nanomicelle systems to enhance the solubility of arenobufagin for effective intravenous delivery is a significant advancement. This approach addresses the challenge of poor aqueous solubility, which limits its pharmacological studies and clinical application (Yuan et al., 2017).
DNA Interaction
Studies have also investigated the interaction of arenobufagin with DNA, revealing that it can intercalate with DNA, leading to cell cycle arrest. This interaction plays a role in its antineoplastic activity (Deng et al., 2015).
Synthesis and Derivatives
Research into the synthesis of arenobufagin derivatives, aiming to enhance its antitumor activity while reducing cardiotoxicity, is also a crucial area of study. This includes the development of novel compounds like 3,11-bispeptide ester arenobufagin derivatives, which have shown potential for improved safety and efficacy in antitumor applications (Tang et al., 2023).
Mechanisms of Antineoplastic Activity
Arenobufagin's antineoplastic mechanisms include inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis and the adhesion, migration, and invasion of tumor cells. These actions are achieved through various pathways, including the PI3K/Akt/mTOR pathway and direct interaction with DNA, among others (Lv, 2018), (Ye Wen-cai, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCSNYEMCXNRM-QCTKBPTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.